![molecular formula C17H17IN6OS B1326658 2-[(5-{[(4-碘苯基)氨基]甲基}-4-苯基-4H-1,2,4-三唑-3-基)硫]乙酰肼 CAS No. 1071351-15-9](/img/structure/B1326658.png)

2-[(5-{[(4-碘苯基)氨基]甲基}-4-苯基-4H-1,2,4-三唑-3-基)硫]乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

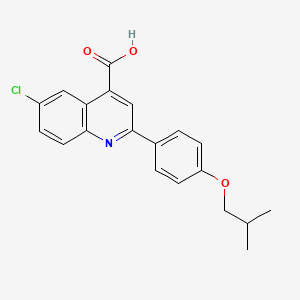

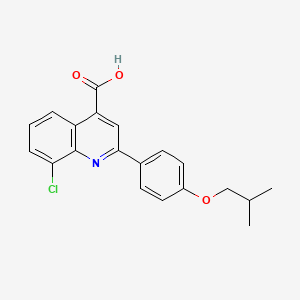

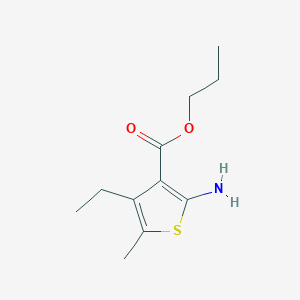

The compound of interest, 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, is a derivative of the 1,2,4-triazole class. These derivatives are known for their potential in creating low-toxic and highly active substances, with a variety of biological activities. The triazole core is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to yield benzylideneamino-triazol-thiones. Further reaction with chloroacetic acid leads to the formation of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives . Although the specific synthesis of the compound is not detailed, it likely follows a similar synthetic route with the appropriate iodophenyl and phenyl substitutions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. This core structure is modified with various substituents that influence the compound's physical and chemical properties, as well as its biological activity. The structure of these compounds is typically confirmed using techniques such as 1H-NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the thioether moiety (–S–) can participate in nucleophilic substitution reactions, while the hydrazide group (–CO–NH–NH2) offers potential for condensation reactions. The triazole ring itself can engage in reactions typical of aromatic heterocycles, such as electrophilic substitution .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, are determined using specialized equipment like automatic melting point devices. The chemical properties, including the elemental composition, are ascertained through elemental analysis. Chromatography-mass spectral studies are conducted to study the purity and individuality of the compounds. These properties are crucial for understanding the behavior of the compounds in biological systems and for the development of pharmaceuticals .

科学研究应用

抗菌活性

- 新型 1,2,4-三唑的合成及其抗菌效果:合成了 1,2,4-三唑的衍生物,包括与指定化合物结构相似的化合物,并显示出对各种微生物的显着抗菌活性 (Bayrak 等人,2009)。

- 1,2,4-三唑和 [1,2,4]三唑并[3,4-b][1,3,4]噻二唑的新型合成:合成了类似的化合物并测试了它们的抗菌和抗真菌特性,其中一些显示出显着的活性 (Abbady,2014)。

抗癌潜力

- 抑制癌细胞迁移:某些 1,2,4-三唑-3-硫醇衍生物对黑色素瘤、乳腺癌和胰腺癌细胞系表现出细胞毒性作用。这些化合物对黑色素瘤细胞更有效 (Šermukšnytė 等人,2022)。

酶抑制研究

- 脂肪酶和 α-葡萄糖苷酶抑制:一项关于 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼衍生物对脂肪酶和 α-葡萄糖苷酶酶的抑制研究揭示了显着的抑制作用,表明潜在的治疗应用 (Bekircan 等人,2015)。

安全和危害

作用机制

Target of Action

The primary target of this compound is human aromatase . Aromatase is a critical enzyme involved in the biosynthesis of estrogens, which play a significant role in various physiological and pathological processes.

Mode of Action

The compound interacts with its target, human aromatase, by binding to it . This interaction can inhibit the activity of the enzyme, thereby affecting the biosynthesis of estrogens.

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway by inhibiting the activity of aromatase . This inhibition can lead to a decrease in the levels of estrogens, which can have downstream effects on various physiological processes, including reproductive function, bone health, and cardiovascular health.

Result of Action

The primary result of the compound’s action is the inhibition of aromatase activity , leading to a decrease in estrogen biosynthesis . This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of estrogen-dependent cancers, this could potentially slow down the growth of cancer cells.

属性

IUPAC Name |

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDRWLZFRISSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)